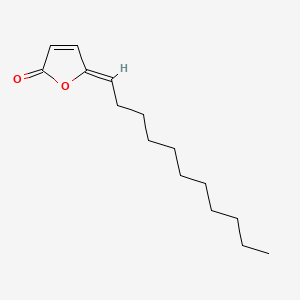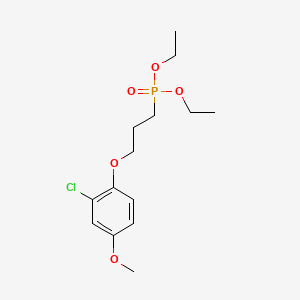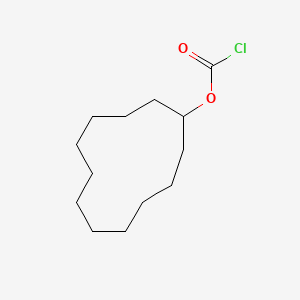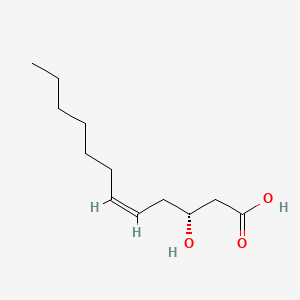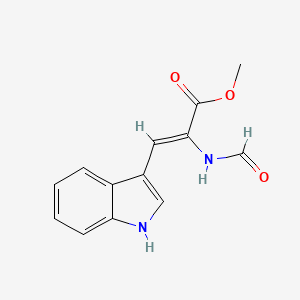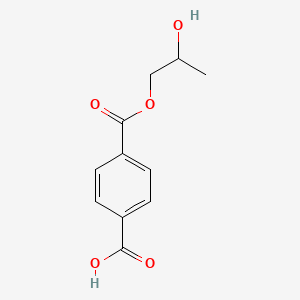
Terephthalic acid, monoester with propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terephthalic acid, monoester with propane-1,2-diol is a chemical compound with the molecular formula C11H12O5. It is an ester formed from terephthalic acid and propane-1,2-diol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid, monoester with propane-1,2-diol typically involves the esterification reaction between terephthalic acid and propane-1,2-diol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of high temperatures and pressures to increase the reaction rate and yield. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Terephthalic acid, monoester with propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form terephthalic acid and propane-1,2-diol.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Terephthalic acid and propane-1,2-diol.
Reduction: Terephthalic acid and propane-1,2-diol.
Substitution: Various esters or other substituted products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Terephthalic acid, monoester with propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex molecules.
Biology: The compound can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: The compound is used in the production of polyesters and other materials with desirable mechanical properties.
Wirkmechanismus
The mechanism of action of terephthalic acid, monoester with propane-1,2-diol involves its interaction with various molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release terephthalic acid and propane-1,2-diol. These products can then participate in various metabolic pathways, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methacrylic acid, monoester with propane-1,2-diol: Similar ester formed from methacrylic acid and propane-1,2-diol.
Oleic acid, monoester with propane-1,2-diol: Ester formed from oleic acid and propane-1,2-diol.
Stearic acid, monoester with propane-1,2-diol: Ester formed from stearic acid and propane-1,2-diol.
Uniqueness
Terephthalic acid, monoester with propane-1,2-diol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to form strong, durable polyesters makes it particularly valuable in industrial applications.
Eigenschaften
CAS-Nummer |
31567-29-0 |
|---|---|
Molekularformel |
C11H12O5 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
4-(2-hydroxypropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H12O5/c1-7(12)6-16-11(15)9-4-2-8(3-5-9)10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
OAJXYMDMOKNADM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)C1=CC=C(C=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



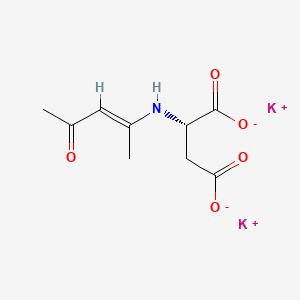
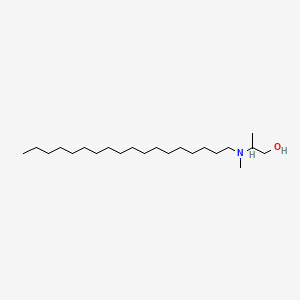

![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)

![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)

